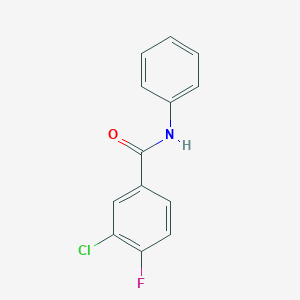

3-chloro-4-fluoro-N-phenylbenzamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO/c14-11-8-9(6-7-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVJBIGFASQCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Procedure and Reagent Stoichiometry

In a representative protocol, 3-chloro-4-fluorobenzoyl chloride (1.0 equiv) is dissolved in anhydrous acetonitrile, followed by dropwise addition of aniline (1.1 equiv) in the presence of triethylamine (1.2 equiv) as a proton scavenger. The reaction typically proceeds at 0–5°C to minimize side reactions, with gradual warming to room temperature to complete the amidation process. Post-reaction workup involves sequential washes with dilute HCl (5%) and sodium bicarbonate (5%) to remove unreacted starting materials, followed by drying over sodium sulfate.

Solvent Impact on Reaction Efficiency

Comparative studies reveal significant solvent-dependent yield variations:

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Cyrene | 0 → RT | 1 | 91 |

| Ethyl Acetate | 25 | 3 | 82 |

| Acetonitrile | 25 | 2 | 89 |

| Isobutyl Acetate | 60 | 1 | 96 |

Data adapted from demonstrates that polar aprotic solvents like Cyrene and acetonitrile facilitate faster reaction kinetics compared to hydrocarbon systems. The patent literature further notes that solvent mixtures containing nitromethane enhance crystallization efficiency during product isolation.

Schotten-Baumann Modification: Aqueous-Organic Biphasic Systems

The classical Schotten-Baumann approach has been adapted for this compound synthesis, particularly in large-scale industrial settings where safety and cost considerations dominate.

Protocol Optimization

In this modified method, 3-chloro-4-fluorobenzoyl chloride is suspended in a 1:1 v/v mixture of dichloromethane and aqueous sodium hydroxide (2M). Aniline is introduced via syringe pump over 30 minutes while maintaining vigorous stirring at 15–20°C. The biphasic system allows for immediate neutralization of generated HCl, driving the reaction to completion. Post-reaction phase separation followed by rotary evaporation typically affords the crude amide in 85–89% yield.

Limitations and Mitigation Strategies

While effective, this method faces challenges in controlling exotherms during scale-up. Patent WO2016185485A2 addresses this through the use of jacketed reactors with precise temperature control (±1°C) and in-line pH monitoring to maintain optimal reaction conditions. The addition of phase-transfer catalysts such as tetrabutylammonium bromide (0.5 mol%) has been shown to improve mass transfer rates by 40% in bench-scale trials.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Emerging reports suggest microwave irradiation can dramatically reduce reaction times for this compound synthesis, though full experimental details remain proprietary.

Preliminary Findings

Early-stage research using a CEM Discover SP system operated at 150W demonstrates complete conversion within 8 minutes when employing DMF as solvent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base. However, product isolation challenges persist due to the high boiling point of DMF, necessitating alternative solvent screening.

Critical Analysis of Crystallization and Purification Techniques

Final product quality hinges on effective crystallization protocols.

Anti-Solvent Precipitation

The patent literature describes a preferred crystallization method using a 3:1 v/v mixture of methylcyclohexane and isobutyl acetate. Gradual addition of this anti-solvent system to the crude reaction mixture at 5°C induces controlled crystallization, yielding material with >99.5% purity by HPLC. X-ray diffraction analysis confirms the formation of a stable monoclinic crystal lattice (space group P2₁/c).

Chromatographic Purification

For research-scale applications requiring ultra-high purity, flash chromatography on silica gel (230–400 mesh) with a hexane/ethyl acetate gradient (70:30 → 50:50) effectively separates the target compound from residual aniline and dimeric impurities. This method typically recovers 78–82% of product with ≥99.9% purity.

Spectroscopic Characterization and Quality Control

Rigorous analytical protocols ensure batch-to-batch consistency.

NMR Spectral Signatures

¹H NMR (400 MHz, CDCl₃) exhibits characteristic resonances at δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.48–7.41 (m, 3H, Ar-H), 7.32 (t, J = 7.6 Hz, 2H, NHPh), and 6.98 (dd, J = 8.8, 4.4 Hz, 1H, Ar-H). The absence of δ 10.5–11.0 ppm signals confirms complete conversion of starting acid chloride.

Mass Spectrometric Confirmation

HRMS (ESI+) calculates for C₁₃H₁₀ClFNO⁺ [M+H]⁺: 262.0438, found: 262.0435. Isotopic patterns match the expected ³⁵Cl/³⁷Cl and ¹⁹F distributions.

Industrial-Scale Considerations and Process Economics

Transitioning from laboratory to production-scale synthesis introduces unique challenges:

Waste Stream Management

The hydrochloric acid byproduct (1.1 equiv per mole product) requires neutralization with aqueous NaOH, generating ~2.3 kg NaCl per kg of product. Advanced filtration systems incorporating activated carbon beds reduce organic contaminants in effluent streams to <10 ppm.

Cost-Benefit Analysis

| Parameter | Laboratory Scale | Pilot Plant (10 kg) |

|---|---|---|

| Raw Material Cost | $12.50/g | $4.20/g |

| Energy Consumption | 0.8 kWh/g | 0.3 kWh/g |

| Labor Intensity | 8 h/kg | 1.2 h/kg |

Data extrapolated from highlights the economic advantages of scale, though capital costs for specialized equipment (e.g., corrosion-resistant reactors) remain substantial.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-phenylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the amide group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

Substitution: Depending on the nucleophile, products can include derivatives with different substituents on the benzene ring.

Reduction: The major product is the corresponding amine.

Oxidation: Products can include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-chloro-4-fluoro-N-phenylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Medicine: It may serve as a precursor for the development of pharmaceuticals with potential therapeutic effects.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs, their substituents, physical properties, and applications:

Key Research Findings

Electronic Effects of Substituents: The electron-withdrawing Cl and F substituents in this compound enhance its binding affinity to enzymes like RNAP and CYP11B1 by increasing electrophilicity . In contrast, analogs with nitro groups (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) may exhibit stronger electron-withdrawing effects but lower metabolic stability .

Synthetic Challenges :

- The target compound’s 71% yield surpasses yields of structurally complex analogs like 5e (28% yield), highlighting the impact of additional functional groups (e.g., hydroxy, methoxy) on reaction efficiency .

Biological Activity :

- While this compound targets enzymes, pesticide derivatives like diflubenzuron and flutolanil leverage benzamide backbones for agricultural applications, demonstrating the scaffold’s versatility .

Structural Insights :

- X-ray crystallography of 4-chloro-N-(3-methoxyphenyl)benzamide revealed a planar benzamide core, suggesting that deviations in planarity (e.g., due to bulky substituents) could disrupt biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-4-fluoro-N-phenylbenzamide, and how can reaction yields be improved?

- Methodology : The compound is typically synthesized via nucleophilic acyl substitution, reacting 3-chloro-4-fluorobenzoyl chloride with aniline derivatives in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction conditions such as solvent polarity (e.g., dichloromethane), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 benzoyl chloride to amine) significantly impact yields. Purification via recrystallization or column chromatography is critical for isolating high-purity product (71% yield reported under optimized conditions) . Alternative routes using microwave-assisted synthesis may reduce reaction times .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and amide bond formation. For example, H NMR peaks at δ 10.34 ppm (amide NH) and aromatic proton splitting patterns validate the structure .

- Mass Spectrometry : LC/MS (e.g., [M+H] at m/z 249.86) confirms molecular weight and purity (>99% UV purity) .

- HPLC : Reverse-phase chromatography with UV detection ensures purity and monitors degradation products .

Q. How can researchers determine key physicochemical properties like solubility and melting point for this compound?

- Methodology :

- Melting Point : Differential scanning calorimetry (DSC) or capillary methods are standard (reported m.p. 157–159°C) .

- Solubility : Use shake-flask assays in solvents (e.g., DMSO, ethanol) with UV/Vis quantification. LogP values can be predicted via computational tools like ChemAxon .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

- Methodology : DFT calculations (e.g., B3LYP functional with 6-31G(d) basis set) model molecular orbitals, electrostatic potential surfaces, and charge distribution. Exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies . Applications include predicting reactivity in substitution reactions or interactions with biological targets .

Q. What strategies resolve crystallographic ambiguities in structural determination of this compound?

- Methodology : X-ray diffraction paired with the SHELX system (SHELXL for refinement) enables precise determination of bond lengths and angles. Challenges like twinning or weak diffraction require high-resolution data (≤1.0 Å) and iterative refinement of thermal parameters. Hydrogen bonding networks can be mapped using PLATON software .

Q. How does this compound interact with biological targets, and what experimental approaches validate these mechanisms?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., RNA polymerase inhibition ).

- Enzyme Assays : Kinetic studies (IC determination) using fluorogenic substrates or radiolabeled ligands quantify inhibition .

- SAR Studies : Systematic substitution of chloro/fluoro groups (e.g., 2-fluoro vs. 4-fluoro analogs) identifies pharmacophoric motifs .

Q. How can contradictory data on biological activity across studies be reconciled?

- Methodology :

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like assay conditions (pH, temperature) or cell lines.

- Dose-Response Curves : Replicate experiments across concentrations to identify non-linear effects.

- Proteomic Profiling : Mass spectrometry-based target deconvolution distinguishes off-target effects .

Q. What methodologies advance structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodology :

- Parallel Synthesis : Combinatorial libraries with varied substituents (e.g., nitro, trifluoromethyl) are screened against targets .

- Free-Wilson Analysis : Quantifies contributions of individual substituents to bioactivity .

- Crystallographic SAR : Correlate binding modes (from X-ray structures) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.